molecular formula C5H6FNOS B13116512 2-(2-Fluorothiazol-4-yl)ethanol

2-(2-Fluorothiazol-4-yl)ethanol

Cat. No.: B13116512
M. Wt: 147.17 g/mol
InChI Key: XTSKGGOAWDEKAB-UHFFFAOYSA-N
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Description

2-(2-Fluorothiazol-4-yl)ethanol is a fluorinated thiazole derivative featuring a hydroxyl-containing ethyl chain at the 4-position of the thiazole ring and a fluorine substituent at the 2-position. The fluorine atom introduces electron-withdrawing effects, which may enhance the compound's polarity and influence its reactivity or biological activity. The compound's structural features make it a candidate for pharmaceutical or materials science applications, particularly given the prevalence of thiazoles in bioactive molecules .

Properties

Molecular Formula

C5H6FNOS

Molecular Weight

147.17 g/mol

IUPAC Name

2-(2-fluoro-1,3-thiazol-4-yl)ethanol

InChI

InChI=1S/C5H6FNOS/c6-5-7-4(1-2-8)3-9-5/h3,8H,1-2H2

InChI Key

XTSKGGOAWDEKAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)F)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorothiazol-4-yl)ethanol typically involves the introduction of a fluorine atom into the thiazole ring followed by the attachment of an ethanol group. One common method involves the reaction of 2-aminothiazole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. This is followed by the reaction with an appropriate aldehyde or ketone to introduce the ethanol group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorothiazol-4-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluorothiazol-4-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-(2-Fluorothiazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiazole ring’s aromaticity and electron distribution play a crucial role in its biological activity .

Comparison with Similar Compounds

Key Research Findings

  • Electronic Effects : NMR data for fluorothiazoles (e.g., 19F-NMR δ −77.7 ppm in 3-((2-Fluorothiazol-4-yl)ethynyl)benzonitrile ) highlight fluorine’s deshielding impact, corroborating its electron-withdrawing nature.
  • Purity and Stability: Thermo Scientific’s 2-(2-Methyl-1,3-thiazol-4-yl)ethanol is reported at 97% purity, indicating robust synthetic protocols for thiazole-alcohol hybrids .

Biological Activity

2-(2-Fluorothiazol-4-yl)ethanol is a fluorinated thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its antimicrobial and anticancer properties, making it a candidate for further research and development in pharmaceuticals.

  • Molecular Formula : C6H6FN2OS
  • Molecular Weight : 174.19 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits activity against various bacterial strains, potentially through inhibition of cell wall synthesis or protein synthesis.
Anticancer Shows promise in inhibiting cancer cell proliferation, possibly by inducing apoptosis or disrupting cell cycle progression.
Antifungal Effective against certain fungal pathogens, contributing to its profile as a broad-spectrum antimicrobial agent.

The precise mechanism of action for this compound is still under investigation, but preliminary studies suggest the following pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways essential for microbial growth.
  • DNA Intercalation : There is evidence suggesting that thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Cell Membrane Disruption : The presence of the fluorine atom may enhance the lipophilicity of the compound, allowing it to integrate into microbial membranes and disrupt their integrity.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Efficacy Study :
    • A study conducted on various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, indicating significant antimicrobial activity .
  • Anticancer Activity Assessment :
    • In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure .
  • Fungal Inhibition Studies :
    • The compound was tested against common fungal pathogens such as Candida albicans, showing promising antifungal activity with an MIC of 20 µg/mL .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:

Compound Biological Activity Key Differences
2-(Thiazol-4-yl)ethanolModerate antimicrobialLacks fluorine substitution
5-Fluoro-thiazoleStrong anticancerMore potent but less selective
Benzothiazole derivativesBroad-spectrum antimicrobialOften more toxic; less specificity

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